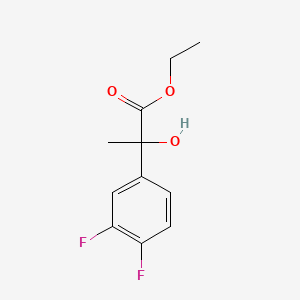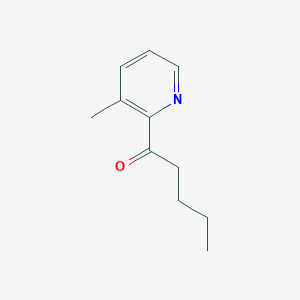![molecular formula C11H11F3O B1428159 3-[2-(Trifluoromethyl)phenyl]butan-2-one CAS No. 21906-06-9](/img/structure/B1428159.png)
3-[2-(Trifluoromethyl)phenyl]butan-2-one
Vue d'ensemble
Description
“3-[2-(Trifluoromethyl)phenyl]butan-2-one” is a chemical compound with the CAS Number: 21906-06-9 . It has a molecular weight of 216.2 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-2-butanone .
Molecular Structure Analysis
The InChI code for “3-[2-(Trifluoromethyl)phenyl]butan-2-one” is 1S/C11H11F3O/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[2-(Trifluoromethyl)phenyl]butan-2-one” is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Mechanisms
3-[2-(Trifluoromethyl)phenyl]butan-2-one is used in the trifluoromethylation of α,β-unsaturated ketones. This process involves mechanisms that are facilitated by rhodium catalysts and dimethyl zinc, highlighting its role in organic synthesis and waste disposal applications (Sato, Omote, Ando & Kumadaki, 2006).Electrochemical Applications
The compound has been studied for its electrochemical properties, such as in the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode, demonstrating its potential in fine chemical synthesis and as part of electrochemical processes (Bryan & Grimshaw, 1997).Photophysical Properties
Research on the photophysical properties of complexes like Eu3+:bfa (1,1,1,-trifluoro-4-phenyl butane-2,4-dione) has been conducted, indicating applications in luminescent materials and spectroscopy (Serra et al., 1998).Coordination Chemistry
The compound's derivatives have been used in the formation of one-dimensional corrugated tape AgI coordination polymers. These polymers have applications in crystal growth and design due to their unique structural properties and luminescence in the visible light region (K. A. and Morsali, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQVZEZHIUGXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



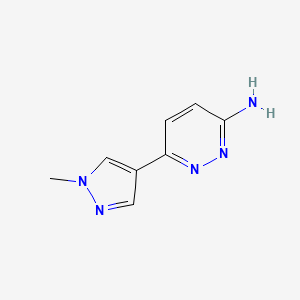
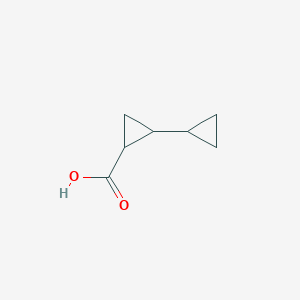
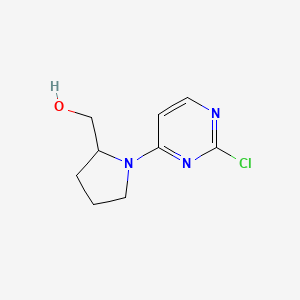
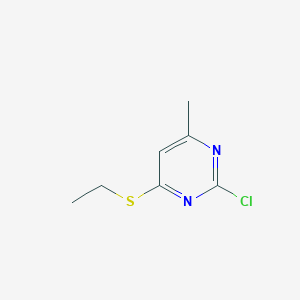
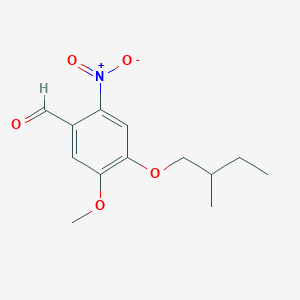
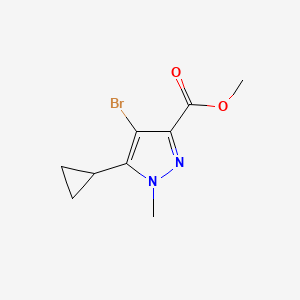
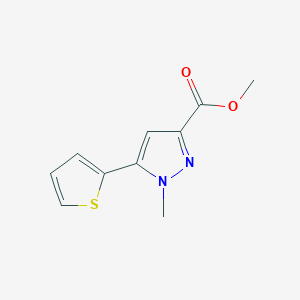
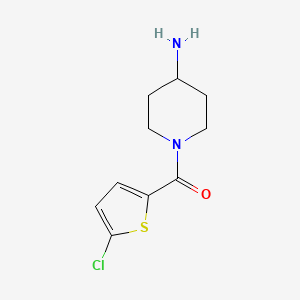
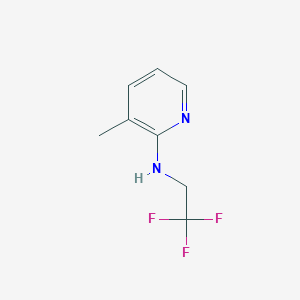
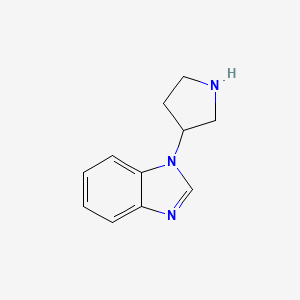
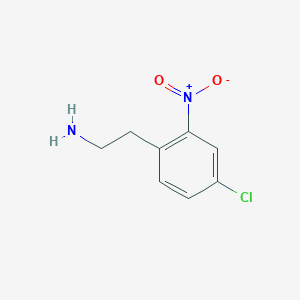
![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)
